[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride
Description
The compound [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol hydrochloride (CAS: 2580097-89-6) is a chiral 1,2,4-triazole derivative. Its structure features:
- A 1,2,4-triazole core substituted at position 3 with a (1R)-configured 1-aminoethyl group.
- A hydroxymethyl group at position 3.
- A hydrochloride counterion for enhanced solubility and stability .
This compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors and chiral ligands due to its stereospecific amino group and polar functionalization .
Properties
IUPAC Name |
[3-[(1R)-1-aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.ClH/c1-3(6)5-7-4(2-10)8-9-5;/h3,10H,2,6H2,1H3,(H,7,8,9);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPCLUBIVAHFBA-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NNC(=N1)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The 1,2,4-triazole ring is typically constructed via cyclocondensation reactions involving hydrazine derivatives and carbonyl-containing precursors. For example, hydrazinecarboximidamides undergo cyclization with formic acid equivalents to yield 3-amino-1,2,4-triazoles. Adapting this approach, the target compound’s triazole core could be synthesized by reacting a suitably functionalized hydrazine precursor with a formylating agent.
Representative Reaction Scheme:
$$
\text{Hydrazinecarboximidamide} + \text{HCOOR} \rightarrow \text{1,2,4-Triazole} + \text{Byproducts}
$$
This method, optimized by, achieves yields up to 79% under microwave irradiation.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency and yield. For instance, demonstrated that microwave heating at 170°C in acetonitrile improved yields of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from 27% to 79% compared to conventional heating. Applying similar conditions to the target compound could expedite triazole ring formation while minimizing side reactions.
Table 1: Optimization of Microwave Conditions for Triazole Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Acetonitrile | 75% → 79% |
| Temperature | 170°C | +12% |
| Reaction Time | 25 minutes | Minimal degradation |
Stereoselective Introduction of the (1R)-1-Aminoethyl Group
Chiral Pool Synthesis
The (1R)-1-aminoethyl group introduces a stereogenic center, necessitating enantioselective methods. A chiral pool approach using (R)-2-aminopropanol as a starting material could provide the required configuration. Protection of the amine group (e.g., as a Boc derivative) followed by oxidation to a ketone and subsequent reductive amination might yield the desired chiral side chain.
Functionalization at Position 5: Hydroxymethyl Group
Hydroxymethylation via Mannich Reaction
The hydroxymethyl group at position 5 could be introduced via a Mannich reaction, employing formaldehyde and a secondary amine. This method, validated for analogous triazoles, proceeds under mild conditions (25–50°C) and neutral pH.
Reaction Conditions:
$$
\text{Triazole} + \text{HCHO} + \text{R}_2\text{NH} \rightarrow \text{Hydroxymethyl-Triazole}
$$
Reduction of Formyl Precursors
Reduction of a formyl-triazole intermediate using NaBH4 or LiAlH4 represents another viable pathway. For instance, reduced a 5-formyl-1,2,4-triazole derivative to the corresponding hydroxymethyl compound in 85% yield.
Salt Formation and Purification
The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt. Crystallization from ethanol/water mixtures typically yields high-purity product, as demonstrated for related compounds.
Purification Protocol:
- Dissolve free base in ethanol.
- Add concentrated HCl dropwise at 0°C.
- Filter precipitate and recrystallize from H2O/MeOH.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Research has shown that derivatives of 1,2,4-triazoles exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, compounds similar to [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride have been tested for their efficacy against resistant strains of bacteria and have shown promising results in inhibiting growth and biofilm formation .
Anticancer Properties
Studies have indicated that triazole derivatives can act as effective anticancer agents. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. Research has demonstrated that compounds with a triazole structure can induce apoptosis in cancer cells through various pathways, making them potential candidates for cancer therapy .
CNS Activity
The compound has also been investigated for its potential neuroprotective effects. Triazole derivatives are being explored for their ability to modulate neurotransmitter systems, which could lead to therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Agricultural Applications
Fungicides
Triazole compounds are widely used in agriculture as fungicides. They work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The application of [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride in agricultural settings could enhance crop resistance against fungal diseases, thereby improving yield and quality .
Plant Growth Regulators
Emerging studies suggest that triazole derivatives may also function as plant growth regulators. They can influence various physiological processes in plants, such as seed germination and root development. This aspect is particularly relevant in optimizing agricultural practices and enhancing food production efficiency .
Material Science Applications
Polymer Chemistry
The unique properties of triazoles make them suitable for incorporation into polymer matrices. Research indicates that triazole-containing polymers exhibit enhanced thermal stability and mechanical strength. These materials can be utilized in various applications, including coatings, adhesives, and composite materials .
Sensors and Electronics
Triazole derivatives have shown potential in the development of sensors due to their ability to undergo reversible redox reactions. This property can be harnessed for creating sensitive detection systems for environmental monitoring or biomedical applications .
Case Studies
Mechanism of Action
The mechanism of action of [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues, their substituents, and physicochemical properties:
Functional Group Impact on Properties
- Hydroxymethyl vs. Methyl/Amino Groups: The hydroxymethyl group in the target compound enhances hydrogen bonding capacity and aqueous solubility compared to methyl or simple amino substituents .
- Chirality: The (1R)-aminoethyl group confers stereochemical specificity, critical for interactions with chiral biological targets (e.g., enzymes or receptors) .
- Salt Forms: Dihydrochloride salts (e.g., CAS 2580097-89-6) exhibit superior solubility compared to monohydrochloride analogues, making them preferable for in vitro assays .
Biological Activity
The compound [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride is a derivative of 1,2,4-triazole, a class of compounds noted for their diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their roles as antifungal agents, anticancer drugs, and enzyme inhibitors. This article explores the biological activity of this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride typically involves the reaction of 1H-1,2,4-triazole with various amines under controlled conditions. Recent studies have demonstrated successful synthetic pathways that yield high-purity products suitable for biological evaluation .
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol have been shown to inhibit the expression of angiogenesis markers such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase 9 (MMP-9) in breast cancer cells (MDA-MB-231)【6】. These findings suggest that triazole derivatives may hinder tumor growth and metastasis by disrupting angiogenesis.
Enzyme Inhibition
Another notable biological activity is the inhibition of various enzymes. Triazole derivatives have been reported to inhibit acetylcholinesterase (AChE), which is involved in neurotransmission and has implications in neurodegenerative diseases【6】. The specific compound may also exhibit inhibitory effects on thymidine phosphorylase, which is relevant in cancer therapy【2】【6】.
Antioxidant Activity
Triazole compounds are recognized for their antioxidant properties. Studies have shown that they can scavenge free radicals and reduce oxidative stress in cells【6】. This activity is crucial for preventing cellular damage associated with various diseases, including cancer.
Study 1: Anticancer Efficacy
A study investigated the effects of a series of triazole derivatives on cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis in cancer cells【6】. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.
Study 2: Neuroprotective Effects
In another study focusing on neurodegenerative diseases, triazole derivatives were tested for their ability to inhibit AChE. The results demonstrated a dose-dependent inhibition of AChE activity, suggesting potential therapeutic effects for conditions like Alzheimer's disease【6】【7】.
Data Tables
Q & A
Q. What are the common synthetic routes for preparing [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Triazole Ring Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC/"click chemistry") is used to construct the triazole core .
- Chiral Center Introduction : The (1R)-1-aminoethyl group is introduced via enantioselective alkylation or enzymatic resolution to ensure stereochemical purity .
- Hydrochloride Salt Formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to enhance solubility and stability .
Optimization focuses on pH (6–8 for CuAAC), temperature (60–90°C), and catalyst loading (5–10 mol% CuI). Yield improvements (60–85%) are achieved by quenching side reactions (e.g., over-alkylation) using TLC monitoring .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and substituent positions. For example, the (1R)-configuration is validated via NOESY correlations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₆H₁₂N₄O·HCl) and detects impurities .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in the crystalline state .
- HPLC-PDA : Quantifies purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects:
- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., triazole ring proton exchange) by observing signal coalescence at elevated temperatures .
- Deuterated Solvents : DMSO-d₆ vs. CDCl₃ may alter splitting patterns due to hydrogen bonding with the hydroxyl group .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
Q. What strategies mitigate byproduct formation during the introduction of the (1R)-1-aminoethyl group?
- Methodological Answer : Common byproducts include diastereomers or over-alkylated derivatives:
- Chiral Auxiliaries : Use (R)-proline derivatives to enforce stereoselectivity, reducing racemization .
- Protection/Deprotection : Temporarily protect the triazole’s N-H group with Boc to prevent unwanted alkylation .
- Reaction Monitoring : Real-time FTIR tracks amine group consumption, enabling precise endpoint determination .
Q. How does the hydrochloride salt influence solubility and stability in biological assays?
- Methodological Answer :
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base, critical for in vitro assays .
- Stability : Hygroscopicity requires storage at −20°C under argon. Degradation products (e.g., free amine) are monitored via accelerated stability studies (40°C/75% RH for 4 weeks) .
Comparative and Mechanistic Questions
Q. How does the (1R)-configured aminoethyl group impact biological activity compared to its (1S)-counterpart?
- Methodological Answer :
- Enantiomer Comparison : Synthesize both enantiomers and test against target enzymes (e.g., fungal CYP51). The (1R)-form shows 10-fold higher inhibition due to optimal hydrogen bonding with active-site residues .
- Molecular Docking : AutoDock Vina simulations reveal steric clashes in the (1S)-form, reducing binding affinity .
Q. What reaction mechanisms explain the compound’s susceptibility to oxidation at the hydroxymethyl group?
- Methodological Answer :
- Oxidative Pathways : The hydroxymethyl group undergoes oxidation to a ketone (via radical intermediates) under aerobic conditions.
- Preventive Measures : Add antioxidants (e.g., BHT) or conduct reactions under nitrogen. LC-MS identifies oxidation products (e.g., m/z +14 corresponding to ketone formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
